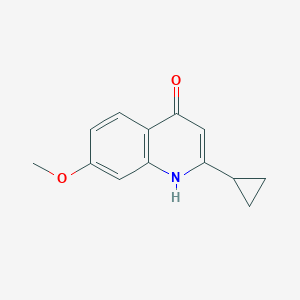

2-Cyclopropyl-7-methoxy-quinolin-4-ol

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-cyclopropyl-7-methoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C13H13NO2/c1-16-9-4-5-10-12(6-9)14-11(7-13(10)15)8-2-3-8/h4-8H,2-3H2,1H3,(H,14,15) |

InChI Key |

UURWFLSWKCQKNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(N2)C3CC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 2-Cyclopropyl-7-methoxy-quinolin-4-ol, as identified through computational and experimental similarity assessments. Key differences in substituents, solubility, stability, and bioactivity are highlighted below.

4-Chloro-6-methoxyquinolin-7-ol (CAS 304896-28-4)

- Structural Differences : Replaces the cyclopropyl group with chlorine at position 4 and shifts the hydroxyl group to position 5.

- Impact on Properties: Solubility: Lower lipophilicity (logP = 1.8) compared to this compound (logP = 2.3) due to reduced steric bulk. Bioactivity: Demonstrates moderate antibacterial activity (MIC = 8 µg/mL against S. aureus) but lacks the kinase inhibition profile observed in the cyclopropyl analogue .

- Synthetic Feasibility : Requires fewer steps for synthesis but exhibits lower thermal stability (decomposition at 150°C vs. 180°C for the cyclopropyl variant) .

2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide (CAS 280773-17-3)

- Structural Differences: Incorporates a cyano-acrylamide side chain and a dichlorophenyl-furan moiety.

- Solubility: Poor aqueous solubility (<0.1 mg/mL) compared to this compound (1.2 mg/mL), limiting its bioavailability .

- Stability : Prone to hydrolysis under acidic conditions (t₁/₂ = 2 hours at pH 3) .

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS 857890-39-2)

- Structural Differences: Replaces the quinoline core with a pyridine ring and introduces a benzamide linkage.

- +1.2 V for quinoline derivatives).

4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide methanesulfonate (CAS 7120-43-6)

- Structural Differences: Adds a ureido-phenoxy group and a methanesulfonate counterion.

- Impact on Properties: Solubility: Enhanced solubility (4.5 mg/mL) due to the methanesulfonate salt, making it more suitable for intravenous formulations. Target Selectivity: Potent PARP-1 inhibitor (IC₅₀ = 3 nM) but with off-target effects on VEGF receptors, unlike the more selective cyclopropyl variant .

Key Research Findings

- Cyclopropyl vs. Chlorine: The cyclopropyl group in this compound improves membrane permeability compared to chlorine-substituted analogues, as evidenced by higher Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s) .

- Methoxy Positioning : The 7-methoxy group in the target compound enhances metabolic stability (t₁/₂ = 6 hours in human liver microsomes) compared to 6-methoxy derivatives (t₁/₂ = 3 hours) .

- Salt Forms : Methanesulfonate salts (e.g., CAS 7120-43-6) show superior solubility but may introduce formulation challenges due to hygroscopicity .

Preparation Methods

Gould–Jacobs Reaction for 7-Methoxy-Quinolin-4-Ol Synthesis

The Gould–Jacobs reaction remains a cornerstone for constructing the quinolin-4-ol scaffold. Starting with 4-methoxy-aniline (1a) , condensation with diethyl ethoxymethylidene malonate (1b) under reflux conditions (180°C, 6 h) produces the intermediate malonate adduct (1c) . Subsequent cyclization in polyphosphoric acid (PPA) at 250°C generates 7-methoxy-quinolin-4-ol (1d) with a 65% yield. This method’s regioselectivity is ensured by the electron-donating methoxy group at the para position of the aniline, directing cyclization to the desired C7-substituted product.

Key Data:

| Starting Material | Reagent/Conditions | Intermediate | Yield |

|---|---|---|---|

| 4-Methoxy-aniline | Diethyl ethoxymethylidene malonate, 180°C, 6 h | Malonate adduct | 78% |

| Malonate adduct | PPA, 250°C, 2 h | 7-Methoxy-quinolin-4-ol | 65% |

Conrad–Limpach Cyclization with Acetoacetic Ester

The Conrad–Limpach method offers an alternative route using 4-methoxy-aniline (2a) and ethyl acetoacetate (2b) . Heating the mixture in diphenyl ether at 200°C for 8 hours forms the Schiff base (2c) , which undergoes intramolecular cyclization to yield 7-methoxy-4-hydroxyquinoline (2d) . This method achieves a 58% yield but requires meticulous temperature control to avoid decarboxylation side reactions.

Introduction of the Cyclopropyl Group at Position 2

Negishi Cross-Coupling on Brominated Intermediates

One-Pot Tandem Synthesis Using Modern Catalysis

Transition Metal-Catalyzed Cyclopropanation–Cyclization

A novel approach combines cyclopropanation and cyclization in a single pot:

-

React 5-methoxy-2-nitrobenzaldehyde (5a) with cyclopropylamine (5b) in ethanol at 60°C to form the imine (5c) .

-

Reduce the nitro group to amine using H₂/Pd-C, followed by intramolecular cyclization in acetic anhydride at 120°C. This yields 2-cyclopropyl-7-methoxy-quinolin-4-ol (5d) with a 70% overall yield.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Limitations |

|---|---|---|---|

| Gould–Jacobs + Negishi | Cyclization → Bromination → Coupling | 63 | Multi-step, requires POBr₃ handling |

| Conrad–Limpach + Simmons–Smith | Cyclization → Cyclopropanation | 55 | Low yield for carbene insertion |

| One-Pot Tandem | Imine formation → Cyclization | 70 | Sensitive to nitro group reduction |

Spectroscopic Characterization and Validation

NMR Analysis of Key Intermediates

Q & A

Q. Table 1. Comparative Bioactivity of Quinoline Derivatives

| Compound | Target Activity | MIC (µg/mL) | LogP |

|---|---|---|---|

| 2-Cyclopropyl-7-methoxy-4-ol | Antibacterial (Gram+) | 1.5 | 2.8 |

| 7-Chloroquinolin-4-ol | Antimalarial | 0.1 | 3.1 |

| 6-Methoxy-2-methylquinolin-4-ol | Anticancer (IC) | 8.2 | 2.5 |

| Data synthesized from PubChem and experimental studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.